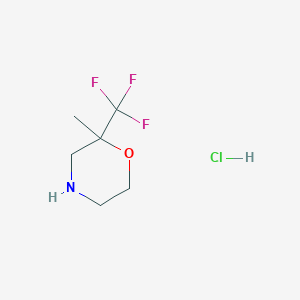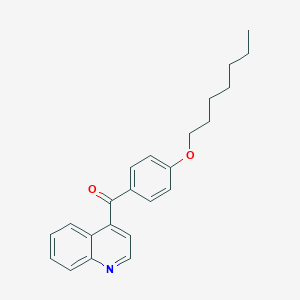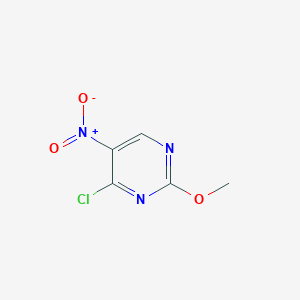![molecular formula C16H16O2 B1459602 3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1708844-74-9](/img/structure/B1459602.png)
3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Liquid-Liquid Extraction of Carboxylic Acids
Carboxylic acids are pivotal in the production of bio-based plastics, prompting research into their recovery from aqueous streams through liquid-liquid extraction (LLX). Developments in solvent technology, including the use of ionic liquids and improvements in traditional amine and organophosphorous extractant systems, have been reviewed. These advancements address the economic challenges posed by dropping acid concentrations in TOA-based processes, exploring solvent-swing strategies for efficient acid recovery without further diluting streams (Sprakel & Schuur, 2019).
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, related to carboxylic acids through their phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. Research spanning two decades has underscored the underutilized potential of these compounds in medicinal chemistry, highlighting the need for further exploration of their biological and pharmacological effects (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae have been documented, particularly in the context of fermentative production. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance, reflecting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Novel Carboxylic Acid Bioisosteres
The search for novel carboxylic acid bioisosteres to overcome challenges in drug design, such as toxicity, metabolic stability, and membrane permeability, has been a priority. This review covers recent advancements in carboxylic acid bioisosterism, discussing the bioactivity, selectivity, and physiochemical property changes brought about by these substitutions (Horgan & O’ Sullivan, 2021).
Role of Carboxylic Acids in Environmental Processes
The role of carboxylic acids in environmental processes, particularly in the detoxification of contaminants like Cr(VI) to Cr(III) mediated by carboxylic acids, underscores their significance in environmental chemistry and remediation efforts. These processes highlight the utility of carboxylic acids in addressing environmental pollution and offer insights into the development of greener remediation technologies (Jiang et al., 2019).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(9-14)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVXTDJTBQSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)




![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)
![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)


![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)